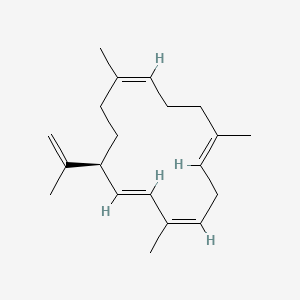
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- is a complex organic compound with the molecular formula C20H30. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These reactions form the cyclic structure of the compound.
Addition of methyl groups: Methyl groups are introduced through alkylation reactions.
Formation of double bonds: This is achieved through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic processes: Using catalysts to speed up the reaction and increase yield.
High-pressure and high-temperature conditions: These conditions are often necessary to achieve the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alkanes or alcohols.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include:
Enzyme inhibition or activation: The compound may bind to enzymes and alter their activity.
Receptor binding: The compound may interact with cellular receptors, triggering specific signaling pathways.
Comparison with Similar Compounds
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- can be compared with other similar compounds, such as:
Cyclotetradecatetraene derivatives: These compounds share a similar cyclic structure but may have different substituents.
Polyunsaturated hydrocarbons: These compounds have multiple double bonds but may differ in their overall structure and functional groups.
The uniqueness of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79296-91-6 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H30/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,20H,1,6-7,9,13,15H2,2-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m1/s1 |
InChI Key |
RLAFZRBJBUMWGN-IDYDLPGUSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@H](CC1)C(=C)C)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















